Ethyl 1-Benzoylcyclopropanecarboxylate
Overview
Description
Ethyl 1-Benzoylcyclopropanecarboxylate is an organic compound with the molecular formula C13H14O3. It is a member of the ester family and is characterized by a cyclopropane ring bonded to a benzoyl group and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-Benzoylcyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with benzoyl chloride in the presence of a catalyst such as copper(I) chloride. The reaction proceeds via the formation of a diazo intermediate, which then undergoes cyclopropanation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-Benzoylcyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzoylcyclopropanecarboxylic acid or benzoylcyclopropanone.
Reduction: Ethyl 1-benzoylcyclopropanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-Benzoylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 1-Benzoylcyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The benzoyl group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Ethyl 1-Benzoylcyclopropane-1-carboxylate
- Cyclopropanecarboxylic acid
- Cyclopropyl methyl ketone
These compounds share structural similarities but differ in their functional groups and reactivity .
Biological Activity
Ethyl 1-benzoylcyclopropanecarboxylate (CAS No. 116195-48-3) is an organic compound characterized by its unique cyclopropane structure fused with a benzoyl group and an ethyl ester. Its molecular formula is . This compound has garnered interest in synthetic organic chemistry and medicinal chemistry due to its potential biological activities, although research on its specific effects remains limited.
Structural Characteristics
This compound features a cyclopropane ring, which contributes to its reactivity and potential pharmacological properties. The presence of the benzoyl group enhances its electrophilic character, making it a candidate for various nucleophilic reactions. This structural uniqueness may confer distinct biological properties compared to similar compounds.
Biological Activity Overview
Research into the biological activity of this compound indicates potential pharmacological effects, particularly in the realms of anti-inflammatory and anticancer activities. Compounds with similar structures often exhibit these properties, suggesting that this compound may also possess similar effects.
Potential Pharmacological Properties
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to reduce inflammation, indicating that this compound may share this property.
- Anticancer Activity : The structural features of this compound suggest it could interact with cellular mechanisms involved in cancer progression, although specific studies are needed to confirm this.
Research Findings
While direct studies on this compound are scarce, related research provides insights into its potential biological activities:
- Nucleophilic Substitution Reactions : The carbonyl group in the benzoyl moiety can act as an electrophile, allowing for nucleophilic attack by various nucleophiles, which is crucial for developing derivatives with enhanced biological activity.
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Comparative Studies : Research on structurally similar compounds has shown various biological activities:
Compound Name Structural Features Unique Properties Benzoylacetone Contains a benzoyl group; lacks cyclopropane Known for its use as a flavoring agent Methyl 2-benzoylpropanoate Similar ester structure; different alkane length Exhibits anti-inflammatory activity Ethyl 2-benzoylbutanoate Similar ester; longer carbon chain Potentially useful in drug synthesis
Properties
IUPAC Name |
ethyl 1-benzoylcyclopropane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-16-12(15)13(8-9-13)11(14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSICOONDGJJXCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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